molecular formula C15H25BrF3N3O4 B12279620 N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt

N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt

Cat. No.: B12279620
M. Wt: 448.28 g/mol
InChI Key: IREYHFLOXVNZEF-UHFFFAOYSA-N
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Description

N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an acetylamino group, and a piperidine ring. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt typically involves multiple steps. The process begins with the bromination of an acetylamino precursor, followed by the introduction of a propyl chain. The piperidine ring is then incorporated through a nucleophilic substitution reaction. The final step involves the formation of the TFA salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt involves its interaction with specific molecular targets. The bromine atom and acetylamino group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The piperidine ring enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Chloro-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt
  • N-[3-(2-Iodo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt
  • N-[3-(2-Fluoro-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt

Uniqueness

N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H25BrF3N3O4

Molecular Weight

448.28 g/mol

IUPAC Name

N-[3-[(2-bromoacetyl)amino]propyl]-N-piperidin-4-ylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H24BrN3O2.C2HF3O2/c1-2-13(19)17(11-4-7-15-8-5-11)9-3-6-16-12(18)10-14;3-2(4,5)1(6)7/h11,15H,2-10H2,1H3,(H,16,18);(H,6,7)

InChI Key

IREYHFLOXVNZEF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCCNC(=O)CBr)C1CCNCC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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